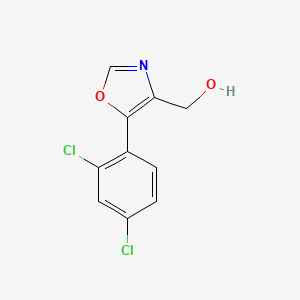

(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

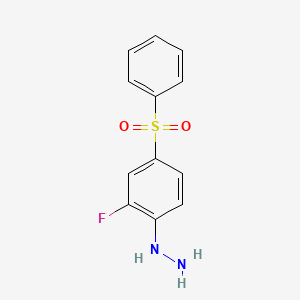

“(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol” is a chemical compound with the molecular formula C10H7Cl2NO2 . Its CAS number is 957062-73-6 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7Cl2NO2/c11-6-1-2-7 (8 (12)3-6)10-9 (4-14)13-5-15-10/h1-3,5,14H,4H2 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 244.08 . Unfortunately, other physical and chemical properties like density, melting point, and boiling point are not available in the search results.Scientific Research Applications

Antimicrobial Applications

The oxazole derivatives have been recognized for their antimicrobial properties. Specifically, compounds like “(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol” can be synthesized and tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans . These compounds can serve as potential candidates for developing new antimicrobial agents.

Anticancer Research

Oxazole derivatives exhibit promising anticancer activities. The structural motif of “(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol” can be utilized to synthesize analogs that may act as inhibitors against specific cancer cell lines. Research in this area focuses on the compound’s ability to disrupt cancer cell proliferation .

Anti-inflammatory Potential

In the field of anti-inflammatory drug development, oxazole derivatives, including “(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol”, are explored for their COX-2 inhibitory effects. This application is significant in the design of non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .

Antidiabetic Activity

The oxazole nucleus is a key feature in some antidiabetic medications. Researchers can investigate the potential of “(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol” to act as an antidiabetic agent, possibly through PPAR modulation, which is a common mechanism in diabetes treatment .

Antiobesity Applications

Compounds with an oxazole ring have been associated with antiobesity effects. The specific compound could be studied for its ability to influence metabolic pathways related to obesity, offering a novel approach to managing this condition .

Antioxidant Properties

Oxazole derivatives are also known for their antioxidant properties. “(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol” can be part of studies aiming to evaluate its efficacy in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases .

Neuroprotective Effects

The neuroprotective potential of oxazole derivatives is another area of interest. The compound could be assessed for its ability to protect neuronal cells against various neurotoxic insults, which is valuable in the treatment of neurodegenerative diseases .

Chemical Synthesis Intermediates

Lastly, “(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol” can serve as an intermediate in the synthesis of complex chemical entities. Its role in medicinal chemistry as a building block for creating diverse therapeutic agents is a vital application .

Safety and Hazards

properties

IUPAC Name |

[5-(2,4-dichlorophenyl)-1,3-oxazol-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO2/c11-6-1-2-7(8(12)3-6)10-9(4-14)13-5-15-10/h1-3,5,14H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBSXYDCPBBFEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=C(N=CO2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650339 |

Source

|

| Record name | [5-(2,4-Dichlorophenyl)-1,3-oxazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol | |

CAS RN |

957062-73-6 |

Source

|

| Record name | 5-(2,4-Dichlorophenyl)-4-oxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(2,4-Dichlorophenyl)-1,3-oxazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline](/img/structure/B1328681.png)

![3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328682.png)

![3-[4-Fluoro-2-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328683.png)

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328685.png)

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328686.png)

![1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328689.png)

![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1328690.png)

![[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328708.png)